Androsta-3,5-diene-7,17-dione

Catalog No.
S592419
CAS No.
1420-49-1
M.F
C19H24O2
M. Wt
284.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Androsta-3,5-diene-7,17-dione

CAS Number

1420-49-1

Product Name

Androsta-3,5-diene-7,17-dione

IUPAC Name

(8R,9S,10R,13S,14S)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-7,17-dione

Molecular Formula

C19H24O2

Molecular Weight

284.4 g/mol

InChI

InChI=1S/C19H24O2/c1-18-9-4-3-5-12(18)11-15(20)17-13-6-7-16(21)19(13,2)10-8-14(17)18/h3,5,11,13-14,17H,4,6-10H2,1-2H3/t13-,14-,17-,18-,19-/m0/s1

InChI Key

VHDOTNMSJDQVEE-ZENYQMPMSA-N

SMILES

CC12CCC3C(C1CCC2=O)C(=O)C=C4C3(CCC=C4)C

Synonyms

Androsta-3,5-diene-7,17-dione; (8R,9S,10R,13S,14S)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-7,17-dione; Arimistane

Canonical SMILES

CC12CCC3C(C1CCC2=O)C(=O)C=C4C3(CCC=C4)C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C(=O)C=C4[C@@]3(CCC=C4)C

Metabolism and Physiological Effects:

Androsta-3,5-diene-7,17-dione, also known as Arimistane, is a naturally occurring steroid found in trace amounts in the body. Research has focused on understanding its formation and potential physiological effects. Studies have shown that Arimistane is a metabolite of 7-keto-dehydroepiandrosterone (7-keto-DHEA). 7-keto-DHEA is a precursor to several steroid hormones, including testosterone and estradiol.

Potential as an Aromatase Inhibitor:

Aromatase is an enzyme responsible for converting testosterone to estradiol. Some research has investigated the potential of Arimistane as an aromatase inhibitor. However, the evidence is inconclusive. While some studies have shown Arimistane to exhibit weak aromatase inhibitory activity in vitro (in laboratory settings) [], others have found no significant effect [].

Other Areas of Research:

Arimistane has been explored in other research areas, including:

  • Cancer: Some studies have investigated the potential anti-cancer properties of Arimistane, but the results are preliminary and further research is needed [].
  • Neuroprotection: Arimistane has been shown to exhibit neuroprotective effects in animal models, suggesting potential benefits for neurodegenerative diseases []. However, these findings require further investigation in human studies.

Androsta-3,5-diene-7,17-dione is a synthetic steroid with the molecular formula C19H24O2. It is classified as an aromatase inhibitor and is known for its role in regulating testosterone and estrogen levels in the body. The compound features a characteristic steroid structure consisting of four fused cycloalkane rings (A, B, C, and D) along with various functional groups that facilitate its biological activity .

As mentioned earlier, Arimistane's primary mechanism of action involves inhibiting the aromatase enzyme. By competitively binding to the enzyme's active site, it prevents testosterone from being converted to estrogen []. This can potentially lead to increased testosterone levels in the body.

Arimistane is not approved for human consumption by the Food and Drug Administration (FDA) due to a lack of conclusive safety data and potential side effects []. Research suggests that Arimistane may cause side effects like low libido, fatigue, and mood swings.

  • Isomerization: The conversion of 5-androstene-3,17-dione to its conjugated form involves an intermediate dienol. This process is crucial for understanding the mechanisms of steroid isomerase enzymes.
  • Aromatase Inhibition: Androsta-3,5-diene-7,17-dione competes with testosterone for binding to the aromatase enzyme, which catalyzes the conversion of testosterone to estradiol. This inhibition can lead to increased testosterone levels .

Androsta-3,5-diene-7,17-dione exhibits various biological activities:

  • Aromatase Inhibition: It has been studied for its potential to inhibit aromatase activity, which could have implications in treating conditions like breast cancer where estrogen levels are a concern.
  • Vasodilation: Analogues of this compound have shown vasodilatory effects, indicating potential cardiovascular applications.

Several synthesis methods have been developed for Androsta-3,5-diene-7,17-dione:

  • Chemical Synthesis: Traditional organic synthesis techniques can be employed to create this compound from simpler steroid precursors.
  • Biocatalysis: Certain strains of fungi have been utilized to catalyze the dihydroxylation of related steroids, leading to the production of Androsta-3,5-diene-7,17-dione as a metabolite .

The applications of Androsta-3,5-diene-7,17-dione are diverse:

  • Pharmaceutical Development: As an aromatase inhibitor, it has potential uses in developing treatments for hormone-dependent cancers.
  • Sports Medicine: Its ability to modulate testosterone levels makes it a candidate for research in sports performance enhancement and doping control .

Research has focused on the interaction of Androsta-3,5-diene-7,17-dione with various enzymes:

  • Aromatase Interaction: Studies indicate that modifications to the D-ring of related compounds can affect their binding affinity to aromatase. Understanding these interactions is crucial for designing effective inhibitors.
  • Metabolic Pathways: The metabolism of Androsta-1,4,6-triene-3,17-dione has been studied extensively to understand its implications in doping and drug detection .

Similar Compounds: Comparison

Androsta-3,5-diene-7,17-dione shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Features
Androstenedione4-androstene structure with oxo groups at positions 3 and 17Endogenous weak androgen; precursor to testosterone and estrone
Dihydrotestosterone5α-reduced form of testosteronePotent androgenic effects; involved in male sexual development
DehydroepiandrosteronePrecursor to both testosterone and estrogenPlays a role in adrenal hormone production
Androsta-1,4-dien-3-oneAromatase inhibitor; structurally similarUsed as a competitive inhibitor in various studies

Androsta-3,5-diene-7,17-dione stands out due to its specific mechanism as an aromatase inhibitor while also being a synthetic derivative that allows for targeted therapeutic applications.

Purity

97% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Exact Mass

284.177630004 g/mol

Monoisotopic Mass

284.177630004 g/mol

Heavy Atom Count

21

Appearance

white or almost white crystalline powder

UNII

77P0LYX19T

Wikipedia

Androsta-3,5-diene-7,17-dione

Dates

Modify: 2023-08-15

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